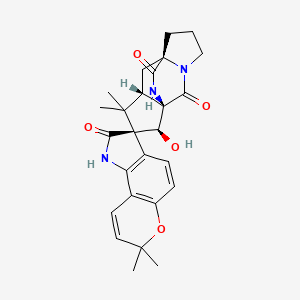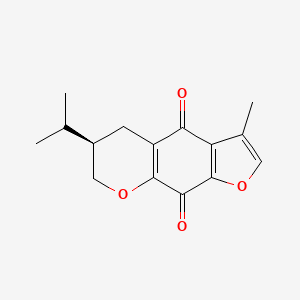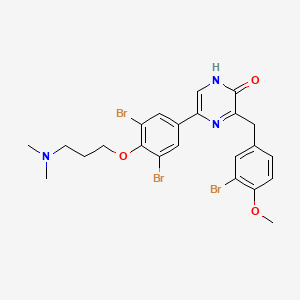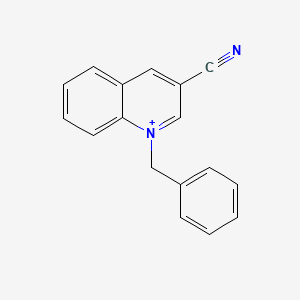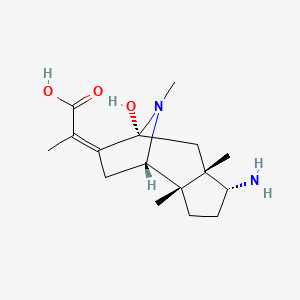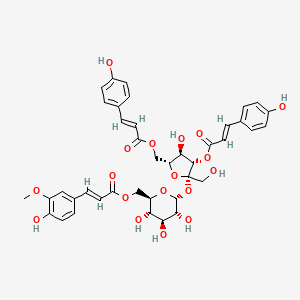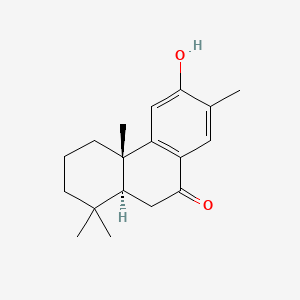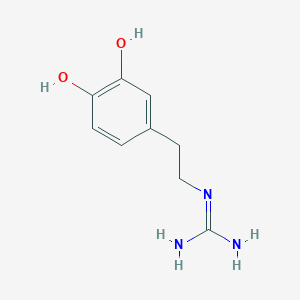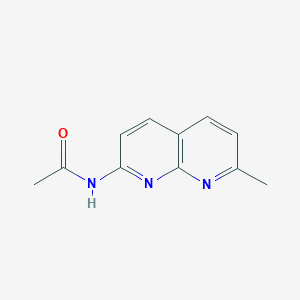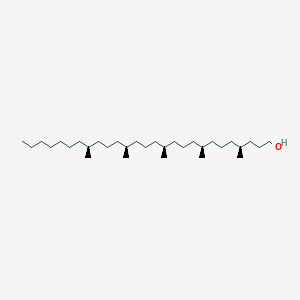
C32-mycoketide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C32 mycoketide is an ultra-long-chain primary fatty alcohol consisting of a C27 chain with a hydroxy group at C-1 and with methyl branches at C-4, -8, -12, -16 and -20, all with S stereochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Importance
- β-D-mannosyl phosphomycoketide (C32-MPM), a glycolipid in Mycobacterium tuberculosis cell walls, is a potent antigen for T-cell activation via CD1c protein. The C32-mycoketide component features a saturated oligoisoprenoid chain with chiral methyl branches, synthesized with high stereopurity using Julia-Kocienski olefinations and diimide reduction, facilitating the study of natural products with similar chiral oligoisoprenoid-like chains (Li, Scharf, Adams, & Piccirilli, 2013).
Phase Behavior in Glycolipid Toxins
- C32-mycoketide, in the form of esters with C18 and C32 threo and erythro mycolic acids, exhibits organized phase behavior in monolayers, with implications for molecular packing influenced by stereochemistry and hydroxyl groups. This insight helps understand the interactions of these glycolipids with mitochondrial membranes (Durand, Welby, Lanéelle, & Tocanne, 1979).
Detection in Mycobacteria
- The detection of C32 mycocerosic acid, alongside tuberculostearic acid, in Mycobacterium species using gas chromatography/mass spectrometry and selected ion monitoring, offers a diagnostic technique for identifying Mycobacterium species, including M. tuberculosis. This method demonstrates the potential for rapid diagnosis of pulmonary tuberculosis (Larsson, Mårdh, Odham, & Westerdahl, 2009).
Fatty Acid Biosynthesis in Mycobacterium tuberculosis
- Mycobacterium tuberculosis synthesizes a range of long-chain fatty acids, including C30 to C56, through a cell-free system, indicating the organism's ability to synthesize mycolic acid precursors and related fatty acids, such as C32-mycoketide. This finding is crucial for understanding the biosynthetic pathways of mycolic acids in mycobacteria (Qureshi, Sathyamoorthy, & Takayama, 1984).
Eigenschaften
Produktname |
C32-mycoketide |
|---|---|
Molekularformel |
C32H66O |
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosan-1-ol |
InChI |
InChI=1S/C32H66O/c1-7-8-9-10-11-17-28(2)18-12-19-29(3)20-13-21-30(4)22-14-23-31(5)24-15-25-32(6)26-16-27-33/h28-33H,7-27H2,1-6H3/t28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
DCMRHNLNXHZWIX-XDIGFQIYSA-N |
Isomerische SMILES |
CCCCCCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCO |
Kanonische SMILES |
CCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)
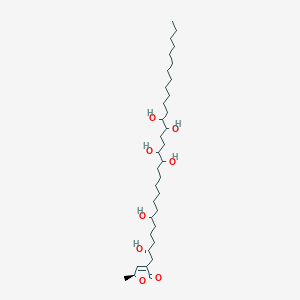
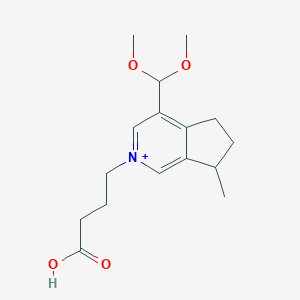
![(5beta)-3-Methyl-3alpha-[(E)-2-cyanoethenyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid 4,4-dioxide](/img/structure/B1247971.png)
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)
